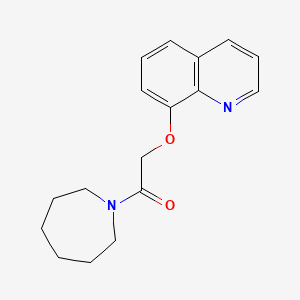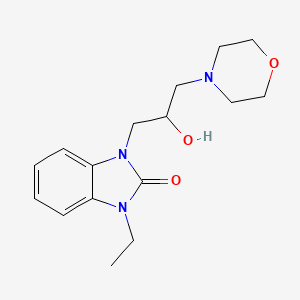
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It may also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antibacterial and antifungal properties. In addition, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole in lab experiments is its diverse biological activities. This compound has been shown to have potential applications in various fields, including medicinal chemistry, microbiology, and neurobiology. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole. One direction is to further investigate its potential as a neuroprotective agent and its ability to inhibit inflammation. Another direction is to explore its potential as an anticancer agent and to optimize its use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole involves the reaction of 3-chlorobenzaldehyde with 2-hydroxyethylsulfone in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently cyclized with acetic anhydride to yield the oxazole.
Scientific Research Applications
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as a neuroprotective agent and for its ability to inhibit inflammation.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c16-12-4-1-3-11(7-12)15-17-13(8-21-15)9-22(18,19)10-14-5-2-6-20-14/h1,3-4,7-8,14H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWZXIOFQHHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)CC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)

![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)
